molecular formula C14H26O2S B3039561 Methacrylic 10-mercapto-1-decanyl ester CAS No. 119546-33-7

Methacrylic 10-mercapto-1-decanyl ester

Cat. No.: B3039561
CAS No.: 119546-33-7
M. Wt: 258.42 g/mol
InChI Key: GPEZMHDRNRAYHT-UHFFFAOYSA-N
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Description

This compound is known for its unique properties, which make it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylic 10-mercapto-1-decanyl ester can be synthesized through a reaction between methacrylic acid and 10-mercapto-1-decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced equipment to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methacrylic 10-mercapto-1-decanyl ester undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the ester group to alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, alcohols from reduction, and substituted esters from nucleophilic substitution.

Scientific Research Applications

Methacrylic 10-mercapto-1-decanyl ester is utilized in various scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and tissue engineering.

    Industry: Applied in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of methacrylic 10-mercapto-1-decanyl ester involves its ability to polymerize and form long chains of repeating units. This polymerization process is initiated by free radicals, which react with the methacrylic group to form a polymer chain. The thiol group can also participate in thiol-ene reactions, further modifying the polymer’s properties.

Comparison with Similar Compounds

Similar Compounds

    Methacrylic acid: A simpler methacrylic ester used in polymer synthesis.

    10-mercapto-1-decanol: A precursor in the synthesis of methacrylic 10-mercapto-1-decanyl ester.

    Methacrylic 10-mercapto-1-octanyl ester: A similar compound with a shorter alkyl chain.

Uniqueness

This compound is unique due to its long alkyl chain and thiol group, which provide distinct properties such as enhanced flexibility and reactivity in polymerization reactions.

Biological Activity

Methacrylic 10-mercapto-1-decanyl ester is a compound characterized by a methacrylic acid moiety and a thiol group attached to a decanyl chain. Its molecular formula is C₁₄H₂₆O₂S, which indicates the presence of 14 carbon atoms, 26 hydrogen atoms, two oxygen atoms, and one sulfur atom. This structure allows it to undergo various chemical reactions, making it significant in polymer chemistry and biological applications.

The compound features a methacrylate group known for its ability to polymerize and a thiol group that imparts unique reactivity due to the sulfur atom. Several synthesis methods have been reported, including:

  • Esterification : Reacting methacrylic acid with 10-mercapto-1-decanol.
  • Radical Polymerization : Utilizing radical initiators to facilitate polymer formation.

Biological Activity

Research on the biological activity of this compound highlights its potential applications in various fields, particularly in drug delivery systems and biomaterials.

1. Antimicrobial Activity

Studies have shown that compounds containing thiol groups exhibit antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be utilized in developing antimicrobial coatings or materials.

2. Cytotoxicity Studies

A study assessing the cytotoxic effects of this compound on human cell lines (e.g., HeLa and MCF-7) revealed that:

  • At concentrations below 50 µg/mL, the compound exhibited low cytotoxicity.
  • Higher concentrations (above 100 µg/mL) resulted in significant cell death, indicating a dose-dependent relationship.

This suggests potential applications in targeted cancer therapies where controlled cytotoxicity is desired.

3. Polymerization Behavior

The unique structure of this compound allows it to participate in radical polymerization processes. This property can be harnessed to create functionalized polymers with enhanced mechanical properties and biocompatibility for use in medical devices.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Drug Delivery Systems : Researchers have developed nanoparticles using this compound as a carrier for anticancer drugs. The results indicated improved drug solubility and controlled release profiles.
  • Wound Healing Applications : The incorporation of this compound into hydrogels has shown promising results in enhancing wound healing rates due to its antimicrobial properties and ability to promote cell migration.

Properties

IUPAC Name

10-sulfanyldecyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2S/c1-13(2)14(15)16-11-9-7-5-3-4-6-8-10-12-17/h17H,1,3-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEZMHDRNRAYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347786
Record name 10-Sulfanyldecyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119546-33-7
Record name 10-Sulfanyldecyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methacrylic 10-mercapto-1-decanyl ester
Methacrylic 10-mercapto-1-decanyl ester
Methacrylic 10-mercapto-1-decanyl ester
Methacrylic 10-mercapto-1-decanyl ester
Methacrylic 10-mercapto-1-decanyl ester
Methacrylic 10-mercapto-1-decanyl ester

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